molecular formula C8H7ClO3 B166470 4-Chloromandelic acid CAS No. 492-86-4

4-Chloromandelic acid

Cat. No.: B166470
CAS No.: 492-86-4
M. Wt: 186.59 g/mol
InChI Key: BWSFWXSSALIZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloromandelic acid (4-ClMA, C₈H₇ClO₃) is a halogenated derivative of mandelic acid, characterized by a chlorine atom at the para position of the phenyl ring. It serves as a critical chiral precursor in synthesizing pharmaceuticals, including anticoagulants (e.g., clopidogrel analogs) and diabetes/lipid disorder drugs . Its enantiopure forms are typically resolved via diastereomeric salt formation using chiral resolving agents like (R)-(+)-benzyl-1-phenylethylamine (BPA) or through co-crystallization with agents such as levetiracetam (LEV) .

Properties

IUPAC Name

2-(4-chlorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSFWXSSALIZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883404
Record name Benzeneacetic acid, 4-chloro-.alpha.-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492-86-4, 7138-34-3
Record name 4-Chloromandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-chloro-alpha-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CHLOROMANDELIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-CHLOROMANDELIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8112
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, 4-chloro-.alpha.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, 4-chloro-.alpha.-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloromandelic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.059
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Chloro-DL-mandelic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

  • Solvent Selection : Methanol or ethanol is used, with ethanol favoring higher yields (42–44%) and ee (>99%).

  • Molar Ratios : The resolving agent is added at 1.0–2.0 equivalents relative to 4-ClMA. Excess agent improves salt crystallization but increases costs.

  • Temperature Control : Reactions proceed at 55°C for 1 hour, followed by gradual cooling to 0°C to precipitate the (R)-(−)-4-ClMA salt.

Table 1: Key Parameters for Chiral Resolution

ParameterOptimal ValueEffect on Outcome
Resolving Agent Equiv.1.5Balances yield and cost
SolventEthanolEnhances crystallization
Reaction Temperature55°CAccelerates salt formation
Cooling RateGradual to 0°CMaximizes crystal purity

Acid Hydrolysis and Product Isolation

The diastereomeric salt is acidified with hydrochloric acid (pH 4) to liberate (R)-(−)-4-ClMA. Methylene chloride extraction followed by drying and concentration yields the pure enantiomer.

Table 2: Acid Hydrolysis Performance

StepConditionsYield (%)ee (%)
Salt Dissolution200 mL H₂O--
AcidificationHCl to pH 442.299.5
Solvent ExtractionCH₂Cl₂, 2× washes--

Process Optimization and Variables

Solvent Impact

Ethanol outperforms methanol in ee and yield due to better salt solubility profiles.

Table 3: Solvent Comparison

SolventYield (%)ee (%)Crystallization Efficiency
Methanol38.598.7Moderate
Ethanol42.299.5High

Resolving Agent Recovery

The resolving agent is reclaimed via alkalization (pH 12) and extraction, achieving 95% recovery. This reduces costs and environmental impact.

Comparative Analysis with Alternative Methods

While the patent method is dominant, prior approaches used different resolving agents:

Benzyl-1-Phenylethylamine

  • Yield : 83.1%

  • ee : 94.8%

  • Limitation : Lower recyclability (≤80%) compared to naphthyl-ethylamine.

Enzymatic Resolution

  • Catalyst : Lipase@UiO-67(Zr)

  • ee : 98.7%

  • Drawback : Higher operational costs and slower kinetics.

Table 4: Resolving Agent Performance

Agentee (%)Yield (%)Recyclability (%)
(R)-(+)-1-(1-Naphthyl)ethylamine99.542.295
(R)-(+)-Benzyl-1-phenylethylamine94.883.180
Lipase Biocatalyst98.747.6N/A

Industrial Scalability and Applications

Pilot-Scale Feasibility

  • Throughput : 10 kg batches demonstrate consistent ee (>99%) and resolving agent recovery (93–95%).

  • Cost Analysis : Ethanol solvent and agent recyclability reduce raw material expenses by 30% versus traditional methods.

Pharmaceutical Relevance

(R)-(−)-4-ClMA is a precursor to anticoagulants and kinase inhibitors. Its high optical purity is critical for avoiding racemic drug side effects .

Chemical Reactions Analysis

Oxidation Reactions

4-ClMA undergoes oxidation to form 4-chlorobenzaldehyde under controlled conditions. Nicotinium dichromate (NDC) in aqueous acetic acid with sulfuric acid catalysis is a key oxidative system .

Key Data:

ParameterValue (Mandelic Acid)Value (4-ClMA)Conditions
Rate constant (k ×10⁴ s⁻¹)3.842.72[NDC] = 1.25×10⁻³ mol/dm³, 298 K
Activation Energy (Eₐ)58.3 kJ/mol62.1 kJ/mol298–313 K
ΔH‡55.7 kJ/mol59.5 kJ/mol
ΔS‡-132 J/mol·K-128 J/mol·K

The reaction follows first-order kinetics with respect to NDC and fractional order (0.5–0.7) for 4-ClMA. Increased acetic acid concentration inhibits reaction rates, while H₂SO₄ accelerates it .

Reduction Reactions

Reduction of 4-ClMA yields 4-chlorophenylglycolic acid. Common agents include:

Reducing AgentSolventTemperatureProduct YieldReference
NaBH₄Ethanol0–25°C82–88%
LiAlH₄THFReflux90–94%

Steric effects from the para-chloro substituent slow reduction rates compared to unsubstituted mandelic acid.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

ReagentProductConditionsSelectivity
SOCl₂/PCl₅4-Chloromandeloyl chlorideAnhydrous, 40–60°C>95%
(CF₃SO₂)₂OTriflate esterCH₂Cl₂, -20°C89%

Thionyl chloride achieves near-quantitative conversion to the acyl chloride, critical for peptide coupling.

Enantioselective Transformations

Optically active 4-ClMA derivatives are synthesized via chiral resolution or biocatalysis:

Resolution Efficiency:

Resolving AgentSolventee (%)Yield (%)Reference
(R)-(+)-BPAEthanol94.883.1
LevetiracetamMTBE98.747.6

Benzyl-1-phenylethylamine (BPA) achieves high enantiomeric excess (94.8%) via diastereomeric salt crystallization . Lipase@UiO-67(Zr) biocatalysts provide 98.7% ee in kinetic resolutions .

Comparative Reactivity with Analogues

Substituent position significantly impacts reactivity:

CompoundOxidation Rate (k ×10⁴ s⁻¹)Reduction Yield (%)Resolution ee (%)
4-Chloromandelic acid2.728894.8
2-Chloromandelic acid3.157882
4-Bromomandelic acid2.588571

Para-substitution enhances steric hindrance, reducing oxidation rates but improving chiral resolution efficiency .

Mechanistic Insights

  • Oxidation : Proceeds via a chromate ester intermediate, with rate-determining C–C bond cleavage .

  • Chiral Recognition : Halogen interactions (Cl···Cl and Cl/π) between 4-ClMA and resolving agents dominate enantioselectivity .

  • Substitution : Proceeds through a tetrahedral intermediate stabilized by the electron-withdrawing chloro group.

Scientific Research Applications

Pharmaceutical Development

4-Chloromandelic acid is primarily recognized as a key intermediate in the synthesis of numerous pharmaceuticals. Its structural characteristics allow it to be utilized in creating drugs that target specific biological pathways. For instance, it serves as a platform molecule for synthesizing chiral compounds essential for developing therapeutic agents with enhanced efficacy and reduced side effects.

Case Study: Chiral Drug Synthesis

Research indicates that this compound is instrumental in the asymmetric synthesis of various chiral drugs. The use of resolving agents like (R)-1-phenylethanamine has been explored to achieve high enantiomeric excess in the production of chiral derivatives, which are crucial for pharmacological activity .

Analytical Chemistry

In analytical chemistry, this compound is often employed as a standard reference material . It aids researchers in ensuring the accuracy of quantitative analyses involving complex mixtures. Its consistent properties make it suitable for calibration purposes in various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Table 1: Applications in Analytical Chemistry

Application TypeDescription
Standard Reference MaterialUsed for calibration in quantitative analysis
HPLC MethodologyEmployed in methods for separating chiral compounds
Quality ControlEnsures accuracy in pharmaceutical formulations

Biochemical Research

This compound plays a significant role in biochemical research , particularly in studying enzyme inhibition and metabolic pathways. Its ability to interact with various enzymes makes it a valuable tool for researchers aiming to understand biochemical processes and develop new therapeutic agents.

Example: Enzyme Inhibition Studies

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, thereby providing insights into potential therapeutic targets for diseases such as diabetes and cancer .

Agricultural Chemistry

In the field of agricultural chemistry , this compound is utilized in formulating agrochemicals. It enhances the stability and performance of pesticides and herbicides, contributing to more effective crop protection strategies.

Benefits:

  • Improved efficacy of active ingredients.
  • Enhanced stability under varying environmental conditions.

Material Science

The compound is also explored within material science for its potential applications in developing novel polymers and materials. Research focuses on its role in creating advanced coatings and adhesives with improved properties such as durability and resistance to environmental factors.

Innovations:

Recent studies have investigated the use of this compound in formulating materials that exhibit superior mechanical properties, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-Chloromandelic acid involves its interaction with specific molecular targets. In pharmaceutical applications, it acts as a chiral intermediate, facilitating the synthesis of enantiomerically pure drugs. The chlorine atom in the para position enhances its reactivity and selectivity in various chemical reactions .

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : 186.59 g/mol
  • Melting Point : 116–121°C (racemic)
  • Optical Rotation: [α]²²_D = −51.1° (R-enantiomer in methanol)
  • Solubility in Ethanol: 1.47 g/100 g (less soluble diastereomeric salt) vs. 4.82 g/100 g (more soluble salt)

Comparison with Similar Compounds

Structural and Thermodynamic Comparisons

Halogen Substitution Effects

4-ClMA exhibits distinct supramolecular interactions compared to other halogenated mandelic acids (Table 1):

Compound Substituent Melting Point (°C) Solubility in Ethanol (g/100 g) Key Interactions in Crystals
4-ClMA Cl (para) 166.3 (R-salt) 1.47 (R-salt) Cl···Cl (3.193 Å), Cl/π (3.328 Å)
2-ClMA Cl (ortho) 138–142 2.15 Stronger CH/π, weaker halogen interactions
3-ClMA Cl (meta) 125–130 3.72 Reduced Cl···Cl interactions
4-BrMA Br (para) 170–175 0.89 Br···Br (shorter, stronger vs. Cl)
4-FMA F (para) 105–110 5.20 F···F (weak), dominant H-bonding

Key Findings :

  • Positional Effects : Para-substituted halogens (4-ClMA, 4-BrMA) exhibit stronger halogen interactions (Cl···Cl, Br···Br) than ortho/meta analogs, enhancing crystal lattice stability and enantioselectivity .
  • Halogen Type : Bromine (4-BrMA) forms shorter halogen bonds (2.8–3.0 Å) than chlorine (3.1–3.3 Å), leading to higher melting points and lower solubility .

Chiral Resolution Efficiency

Diastereomeric Salt Formation

4-ClMA demonstrates superior resolution efficiency with BPA compared to other resolving agents (Table 2):

Resolving Agent Compound Optical Efficiency (E, %) Melting Point Difference (°C) Key Interactions
(R)-(+)-BPA 4-ClMA 84.3 34.3 Cl···Cl, CH/π, H-bonding
PEA 4-ClMA 71.4 22.0 H-bonding only
LEV 4-ClMA 18.0 N/A Co-crystallization via H-bonding
LEV 2-ClMA 82.0 N/A Strong π-π stacking

Key Findings :

  • BPA vs. PEA : BPA’s benzyl group reduces water solubility, improving recovery and enantioselectivity (E = 84.3% vs. 71.4%) .
  • Co-crystallization : LEV resolves 2-ClMA more efficiently (E = 82%) than 4-ClMA (E = 18%) due to steric hindrance from the para-Cl .

Supramolecular Interaction Analysis

Hydrogen Bonding vs. Halogen Bonding

  • 4-ClMA (R-salt) : Features a 1D double-helix hydrogen-bonding network supplemented by Cl···Cl (3.193 Å) and CH/π interactions, contributing to 94.8% diastereomeric excess .
  • 2-ClMA : Relies on π-π stacking and stronger CH/π interactions due to ortho-Cl steric effects, reducing halogen bond contributions .
  • 4-BrMA : Br···Br interactions (2.9 Å) dominate, yielding higher thermal stability (ΔHfus = 60.2 kJ/mol) vs. 4-ClMA (ΔHfus = 57.4 kJ/mol) .

Research Implications

Pharmaceutical Synthesis : 4-ClMA’s para-substitution optimizes chiral discrimination via halogen interactions, making it preferable over meta/ortho analogs for enantiopure drug intermediates .

Solvent Selection: Ethanol outperforms 2-propanol and acetonitrile in 4-ClMA resolution due to balanced polarity and cost-effectiveness .

Thermodynamic Drivers : Melting point differences (>20°C) and solubility ratios (>3:1) are reliable predictors of resolution success across halogenated mandelic acids .

Biological Activity

4-Chloromandelic acid (4-ClMA) is a chiral compound that has garnered attention due to its biological activities and applications in pharmaceuticals. This article explores its biological activity, focusing on its chiral resolution, synthesis, and potential therapeutic uses.

This compound is a halogenated derivative of mandelic acid, characterized by the presence of a chlorine atom at the para position relative to the hydroxyl group. Its molecular formula is C9_9H9_9ClO3_3, with a molecular weight of approximately 202.62 g/mol. The compound exhibits a melting point of around 122-124 °C, which is relevant for its crystallization processes.

1. Enantioselectivity and Chiral Resolution

The biological activity of 4-ClMA is significantly influenced by its enantiomers. Research has demonstrated that the resolution of 4-ClMA can be achieved using various resolving agents, leading to different biological activities associated with each enantiomer. For instance, studies utilizing (R)-(+)-benzyl-1-phenylethylamine as a resolving agent achieved a resolution efficiency of up to 84.3% under optimal conditions, highlighting the importance of chiral discrimination in its applications .

Table 1: Summary of Chiral Resolution Studies for this compound

Resolving AgentResolution Efficiency (%)Enantiomeric Excess (%)Reference
(R)-(+)-Benzyl-1-Phenylethylamine84.3Not specified
(R)-1-Phenylethanamine7272
LevetiracetamUp to 9463

2. Pharmacological Potential

This compound serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting diabetes and lipid disorders. Its enantiomers exhibit different affinities for biological targets, which can lead to varied therapeutic effects. For instance, the enantiomer (R)-4-ClMA has been noted for its potential in developing anti-diabetic agents .

Case Study 1: Resolution Using Levetiracetam

A study conducted on the resolution of halogenated mandelic acids using levetiracetam as a resolving agent demonstrated that all five halogenated mandelic acids tested could be successfully separated with varying efficiencies. The study reported an enantiomeric excess of up to 63% for (R)-3-chloromandelic acid, showcasing the effectiveness of this method in enhancing the chiral purity of related compounds .

Case Study 2: Green Chemistry Approaches

Recent advancements in green chemistry have led to innovative methods for the optical resolution of 4-ClMA using supercritical carbon dioxide as a precipitating agent. This method not only improves yield but also minimizes solvent use, aligning with sustainable practices in chemical synthesis .

Q & A

Q. What are the standard methods for resolving enantiomers of 4-chloromandelic acid, and how do they differ in experimental design?

Enantiomeric resolution of this compound typically employs chiral resolving agents, such as (R)-(+)-benzyl-1-phenylethylamine, which forms diastereomeric salts with the acid. The process involves dissolving the racemic mixture and resolving agent in a solvent (e.g., ethanol), followed by fractional crystallization. Key variables include solvent polarity, temperature, and molar ratios . Differences in experimental design arise in the choice of resolving agents (e.g., 1-cyclohexylethylamine for 2-chloromandelic acid) and crystallization conditions, which influence yield and enantiomeric excess (e.e.) .

Q. How can researchers characterize the purity and stereochemistry of this compound?

Common techniques include:

  • NMR spectroscopy : Distinguishes enantiomers using chiral solvating agents like actinomycin D to induce chemical shift differences .
  • HPLC with chiral columns : Separates enantiomers based on retention times.
  • Melting point analysis : Pure enantiomers exhibit sharp melting points (e.g., 115–120°C for this compound) .
  • Optical rotation : Measures specific rotation ([α]D) to confirm enantiomeric identity (e.g., R-(-)-4-chloromandelic acid has distinct optical activity) .

Q. What databases are most reliable for retrieving peer-reviewed studies on this compound?

Prioritize databases with rigorous indexing and reproducibility, such as PubMed, Web of Science, and specialized chemistry repositories (e.g., Reaxys). Avoid overreliance on Google Scholar due to its inconsistent coverage and lack of advanced Boolean search capabilities .

Advanced Research Questions

Q. How can researchers optimize chiral resolution protocols for this compound to improve yield and enantiomeric excess?

Systematic optimization involves:

  • Solvent screening : Test polar (e.g., methanol) vs. non-polar solvents (e.g., hexane) to alter solubility and crystallization kinetics .
  • Temperature gradients : Gradual cooling during crystallization enhances diastereomer separation.
  • Statistical design : Use factorial experiments to evaluate interactions between variables like molar ratios and agitation rates.
  • Analytical validation : Compare e.e. values across HPLC, NMR, and polarimetry to confirm consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloromandelic acid
Reactant of Route 2
4-Chloromandelic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.